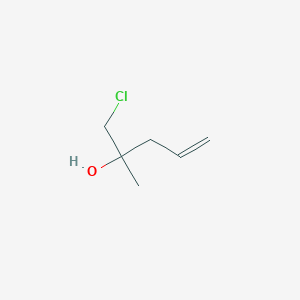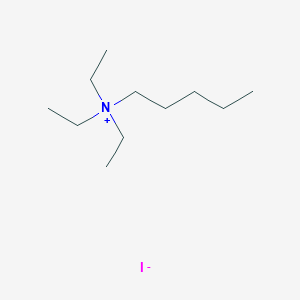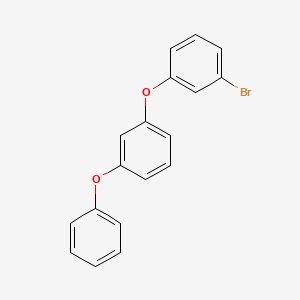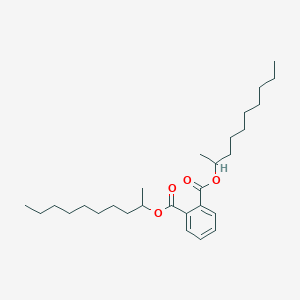![molecular formula C12H22OSi2 B14701610 Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane CAS No. 18036-82-3](/img/structure/B14701610.png)
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenyl derivatives with different substituents.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Applications De Recherche Scientifique
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane involves its ability to act as a protecting group for hydroxyl and other reactive groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions and allowing for selective transformations. The compound’s inertness and stability are key factors in its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a phenyl ring. This combination provides both chemical inertness and the ability to undergo selective reactions, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
18036-82-3 |
|---|---|
Formule moléculaire |
C12H22OSi2 |
Poids moléculaire |
238.47 g/mol |
Nom IUPAC |
trimethyl-(3-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-9-7-8-11(10-12)13-15(4,5)6/h7-10H,1-6H3 |
Clé InChI |
QRBQRYSCIMREIR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
